4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c1-12-9-18(25)24-17(11-27-20(24)22-12)14-3-2-4-16(10-14)23-19(26)13-5-7-15(21)8-6-13/h2-11H,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRMNIJYYEPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Cyclocondensation Reactions
The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via a one-pot [3+3] cyclocondensation of 2-aminothiazoles with fluorinated alkynoates under transition-metal-free conditions. For example:
- Reagents : 2-Amino-7-methylthiazole and ethyl 4,4,4-trifluorobut-2-ynoate.
- Conditions : Methanol, 70°C, 12 hours.
- Yield : 65–88%.
This method ensures regioselectivity, producing 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine derivatives with a trifluoromethyl group at position 5. Alternative approaches using Biginelli-like reactions with thiourea, ethyl acetoacetate, and aldehydes (e.g., 3-nitrobenzaldehyde) in acetic acid/zinc chloride also yield tetrahydropyrimidine intermediates, which are subsequently cyclized with chloroacetic acid.
Functionalization at Position 3
Synthesis of 4-Fluorobenzamide Substituent
Activation of 4-Fluorobenzoic Acid
The carboxylic acid group of 4-fluorobenzoic acid is activated for amide bond formation using:
- Mixed Anhydride Method : Reaction with pivaloyl chloride in dichloromethane with triethylamine.
- Carbodiimide Coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.
Amide Bond Formation: Coupling Strategies
Peptide-Based Coupling Reagents
The 3-aminophenyl-thiazolo[3,2-a]pyrimidine intermediate is coupled with activated 4-fluorobenzoic acid using:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
- Conditions : 100°C, 20 minutes, DMF solvent.
- Advantage : Enhances purity by minimizing side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 2.45 (s, 3H, CH₃), δ 7.25–8.10 (m, aromatic H), and δ 10.20 (s, 1H, NH).
- HRMS : Molecular ion peak at m/z 429.4 (M⁺).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and understand the mechanism of action of related compounds.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets in the cell. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzamide Moiety
2,3-Difluoro-N-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (28a)
- Structural Differences: Difluoro substitution (2,3-positions) vs. monofluoro (4-position) on benzamide. Methylene (-CH2-) linker between thiazolo-pyrimidine and benzamide instead of a phenyl ring.
- The methylene linker reduces steric hindrance, possibly improving binding to planar active sites .
4-Fluoro-N-(4-Hydrazinecarbonylphenyl)benzamide (4b)
Heterocyclic Core Modifications
3-Fluoro-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
- Structural Differences :
- Replacement of thiazolo[3,2-a]pyrimidine with imidazo[1,2-a]pyrimidine.
- Fluorine at benzamide 3-position instead of 4.
- Functional Implications :
4-(Chloromethyl)-N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (25)
- Structural Differences :
- Chloromethyl (-CH2Cl) and trifluoromethyl (-CF3) substituents.
- Imidazole ring instead of thiazolo-pyrimidine.
- The chloromethyl group may introduce reactivity, necessitating stability studies .
Pharmacological and Physicochemical Comparisons
Biological Activity
The compound 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a member of the thiazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 296.34 g/mol
- CAS Number : Not specified in the results but can be derived from the structural formula.
Antibacterial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds with similar structures have shown broad-spectrum activity against various bacterial strains, including resistant strains. The presence of electron-withdrawing groups, such as fluorine in this compound, enhances its antibacterial potency by increasing the lipophilicity and facilitating membrane penetration .
Table 1: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 0.91 μM |
| Compound B | Staphylococcus aureus | 1.25 μM |
| 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide | TBD (To Be Determined) |
Antitubercular Activity
The compound's potential as an antitubercular agent is noteworthy. Similar thiazolo derivatives have been reported to inhibit Mycobacterium smegmatis, a model organism for studying tuberculosis. The most potent compounds in this class have shown MIC values as low as 50 μg/mL against this pathogen .
The exact mechanism of action for 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide involves the inhibition of key enzymes essential for bacterial survival and replication. The thiazolo[3,2-a]pyrimidine core is known to interact with various biological targets, including:
- Leucyl-tRNA Synthetase : Inhibition leads to impaired protein synthesis.
- DNA Gyrase : Disruption of DNA replication processes.
- Cell Membrane Integrity : Alterations in membrane permeability can lead to cell death.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazolo derivatives in clinical settings:
- A recent study demonstrated that a derivative with a similar structure exhibited significant growth inhibition of Mycobacterium tuberculosis, suggesting that modifications to the thiazolo core can enhance antitubercular activity.
- Another investigation into the structure-activity relationship (SAR) revealed that substituents on the phenyl ring significantly affect antibacterial efficacy; compounds with halogen substitutions showed increased activity compared to those with alkyl groups .
Q & A
Basic: What is the synthetic methodology for 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide?
The synthesis involves a multi-step reaction sequence. A typical approach includes:
- Condensation : Refluxing a thiazolo[3,2-a]pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate .
- Cyclization : Formation of the thiazolo-pyrimidine core via intramolecular cyclization under reflux conditions (8–10 hours).
- Amidation : Coupling the intermediate with 4-fluorobenzoic acid derivatives using standard amidation protocols (e.g., EDC/HOBt or DCC-mediated coupling).
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) to obtain pure crystals suitable for X-ray diffraction .
Key Considerations : Reaction temperature, solvent choice (e.g., acetic anhydride for cyclization), and catalyst loadings significantly impact yield and purity.
Basic: What analytical techniques are employed to confirm the structure and purity of this compound?
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D conformation, including ring puckering (e.g., thiazolo-pyrimidine boat conformation) and substituent orientations. SHELX software (SHELXL/SHELXS) is commonly used for refinement .
- Spectroscopy :
- NMR : H and C NMR confirm proton environments (e.g., fluorophenyl protons at ~7.2–7.8 ppm) and carbon assignments.
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Example : In related thiazolo-pyrimidine analogs, SC-XRD revealed a dihedral angle of 80.94° between the thiazolo-pyrimidine and phenyl rings, critical for understanding steric effects .
Advanced: How does crystallographic analysis using SHELXL elucidate conformational dynamics?
SHELXL refines structural parameters such as:
- Ring Puckering : The thiazolo-pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from the mean plane. Cremer-Pople coordinates quantify puckering amplitude and phase .
- Hydrogen Bonding : Bifurcated C–H···O interactions (e.g., 2.85–3.12 Å) stabilize crystal packing. Graph-set analysis (e.g., motifs) identifies recurrent hydrogen-bonding patterns .
- Torsional Strain : Substituents like the 4-fluorobenzamide group influence dihedral angles, affecting molecular rigidity and solubility.
Implications : Conformational flexibility impacts ligand-receptor binding in biological studies. For example, puckering may modulate interactions with enzyme active sites .
Advanced: How do structural modifications (e.g., halogen substitution) alter bioactivity compared to analogs?
- Fluoro vs. Bromo Analogs :
- 4-Fluoro Substitution : Enhances metabolic stability and membrane permeability due to electronegativity and small size.
- Bromo Derivatives (e.g., 5-bromo-N-(3-thiazolo-pyrimidinylphenyl)furan-2-carboxamide) : Increase steric bulk, potentially improving target selectivity but reducing solubility .
- Oxadiazole vs. Thiazole Cores : Replacement of the thiazolo-pyrimidine with oxadiazole (e.g., in triazolo[4,5-d]pyrimidines) alters π-stacking and hydrogen-bonding capacity, affecting enzyme inhibition profiles .
Methodological Insight : Comparative bioassays (e.g., IC measurements) and molecular docking studies are used to correlate structural features with activity .
Advanced: What mechanistic hypotheses explain the biological activity of this compound?
- Target Engagement : The thiazolo-pyrimidine core mimics purine scaffolds, suggesting kinase or protease inhibition. For example, related analogs inhibit cyclin-dependent kinases (CDKs) via ATP-binding site competition .
- Fluorophenyl Role : The 4-fluoro group may enhance binding to hydrophobic pockets in target proteins (e.g., COX-2 in anti-inflammatory studies) .
- Metabolic Pathways : Cytochrome P450 (CYP) interactions can be predicted using in vitro microsomal assays, with fluorination reducing oxidative metabolism .
Validation : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and in vivo pharmacokinetic studies (e.g., plasma half-life) are critical for mechanistic validation .
Advanced: How can contradictory data in biological activity studies be resolved?
- Structural Reanalysis : Verify compound purity and conformation via SC-XRD to rule out polymorphic effects .
- Assay Conditions : Control variables like solvent (DMSO vs. aqueous buffers) and cell line specificity (e.g., HeLa vs. HEK293).
- Comparative Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with activity trends .
Case Study : Discrepancies in IC values for similar compounds were resolved by identifying divergent hydrogen-bonding networks in crystal structures, affecting solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
